molecular formula C11H12O5 B14556327 [(2-Phenoxypropanoyl)oxy]acetic acid CAS No. 61776-73-6

[(2-Phenoxypropanoyl)oxy]acetic acid

Cat. No.: B14556327
CAS No.: 61776-73-6
M. Wt: 224.21 g/mol
InChI Key: NEPFYQOCRSCOSR-UHFFFAOYSA-N
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Description

[(2-Phenoxypropanoyl)oxy]acetic acid is an organic compound that belongs to the class of carboxylic acids It is characterized by the presence of a phenoxy group attached to a propanoyl moiety, which is further linked to an acetic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2-Phenoxypropanoyl)oxy]acetic acid typically involves the esterification of 2-phenoxypropanoic acid with acetic acid. One common method involves the use of acid catalysts such as sulfuric acid or hydrochloric acid to facilitate the esterification reaction. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

[(2-Phenoxypropanoyl)oxy]acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium hydroxide (KOH) can be employed.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

[(2-Phenoxypropanoyl)oxy]acetic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of [(2-Phenoxypropanoyl)oxy]acetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

[(2-Phenoxypropanoyl)oxy]acetic acid can be compared with other similar compounds, such as:

    Phenoxyacetic acid: Similar structure but lacks the propanoyl group.

    2-Phenoxypropanoic acid: Similar structure but lacks the acetic acid group.

    Phenoxypropanoic acid derivatives: Various derivatives with different substituents on the phenoxy or propanoyl moieties.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

61776-73-6

Molecular Formula

C11H12O5

Molecular Weight

224.21 g/mol

IUPAC Name

2-(2-phenoxypropanoyloxy)acetic acid

InChI

InChI=1S/C11H12O5/c1-8(11(14)15-7-10(12)13)16-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,12,13)

InChI Key

NEPFYQOCRSCOSR-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)OCC(=O)O)OC1=CC=CC=C1

Origin of Product

United States

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